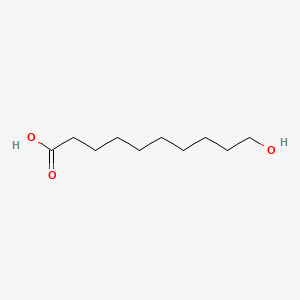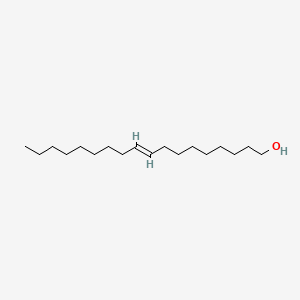
3,4-dihydro-2H-pyrrole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benzothiazole . Benzothiazole is an aromatic heterocyclic compound with the chemical formula C₇H₅NS . It is a colorless, slightly viscous liquid that is not widely used in its parent form but has many derivatives that are found in commercial products and nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzothiazole can be synthesized by treating 2-mercaptoaniline with acid chlorides. The general reaction is as follows:
C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O
This reaction involves the formation of the benzothiazole ring by the cyclization of 2-mercaptoaniline with an acid chloride .
Industrial Production Methods
In industrial settings, benzothiazole is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the cyclization reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Benzothiazole undergoes various types of chemical reactions, including:
Oxidation: Benzothiazole can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form dihydrobenzothiazole derivatives.
Substitution: Benzothiazole can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagent used.
Applications De Recherche Scientifique
Benzothiazole and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Benzothiazole derivatives are studied for their antimicrobial and antifungal properties.
Medicine: Some benzothiazole derivatives are used in the development of drugs for treating diseases such as cancer and neurodegenerative disorders.
Industry: Used as accelerators in the vulcanization of rubber and as corrosion inhibitors.
Mécanisme D'action
The mechanism of action of benzothiazole derivatives varies depending on their specific application. In general, these compounds interact with molecular targets such as enzymes, receptors, and nucleic acids. For example, in medicinal applications, benzothiazole derivatives may inhibit specific enzymes or modulate receptor activity to exert their therapeutic effects.
Comparaison Avec Des Composés Similaires
Benzothiazole is structurally related to other heterocyclic compounds such as:
Thiazole: Lacks the fused benzene ring present in benzothiazole.
Benzoxazole: Substitutes an oxygen atom for the sulfur atom in benzothiazole.
Uniqueness
Benzothiazole’s unique structure, which includes both a benzene ring and a thiazole ring, allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry. Its derivatives exhibit diverse biological activities, making it valuable in medicinal chemistry and other scientific fields.
Propriétés
IUPAC Name |
3,4-dihydro-2H-pyrrole-5-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS/c6-4-2-1-3-5-4/h1-3H2,(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWUREPEYPRYOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=NC1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate](/img/structure/B7766954.png)
![Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B7766962.png)


![[N'-[N'-(2-chlorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7766990.png)




![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B7767027.png)


